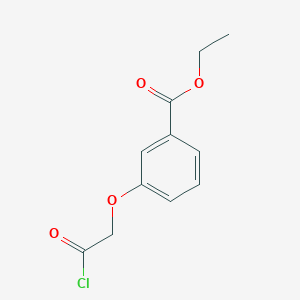

Ethyl 3-(2-chloro-2-oxoethoxy)benzoate

Description

Ethyl 3-(2-chloro-2-oxoethoxy)benzoate is an ester derivative featuring a benzoate core substituted at the meta position with a 2-chloro-2-oxoethoxy group. This compound combines reactive functional groups—a chloroacetyl moiety and an ester linkage—making it a versatile intermediate in organic synthesis. Its structure enables participation in nucleophilic substitutions, hydrolysis, and coupling reactions, which are critical in pharmaceutical and agrochemical industries.

Propriétés

Formule moléculaire |

C11H11ClO4 |

|---|---|

Poids moléculaire |

242.65 g/mol |

Nom IUPAC |

ethyl 3-(2-chloro-2-oxoethoxy)benzoate |

InChI |

InChI=1S/C11H11ClO4/c1-2-15-11(14)8-4-3-5-9(6-8)16-7-10(12)13/h3-6H,2,7H2,1H3 |

Clé InChI |

JGPSUURIKZOYAV-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC(=CC=C1)OCC(=O)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃)

- Structure : Methoxy group at the ortho position.

- Physical Properties: Molecular weight 180.20, melting point ~25°C, soluble in ethanol .

- Comparison : The methoxy group is electron-donating, enhancing aromatic ring stability toward electrophilic substitution. In contrast, the chloro-oxoethoxy group in the target compound is electron-withdrawing, increasing reactivity toward nucleophilic attack. Methoxy derivatives are often used as flavoring agents, whereas chloro-oxoethoxy esters may serve as reactive intermediates .

Ethyl 3-(Chlorosulfonyl)benzoate

- Structure : Chlorosulfonyl group at the meta position.

- Synthesis : Produced via chlorosulfonic acid reaction with ethyl benzoate (81% yield) .

- Comparison : The chlorosulfonyl group enables sulfonamide formation, while the chloro-oxoethoxy group favors acylations. The former is critical in sulfa drug synthesis, whereas the latter may participate in cross-coupling or polymer chemistry .

Ethyl 3-(2',4'-Dihydroxyphenylazo)benzoate

- Structure : Azo group linked to dihydroxyphenyl at the meta position.

- Synthesis: Derived from ethyl 3-aminobenzoate via diazotization, requiring carboxylic acid protection to avoid decomposition .

- Comparison : Azo dyes exhibit photochromic properties and are used in textiles. The target compound’s chloro-oxoethoxy group lacks chromophoric utility but offers electrophilic sites for further functionalization .

Functional Group Reactivity and Stability

- Chloro vs. Methoxy Groups : Chloro substituents increase electrophilicity and hydrolysis susceptibility compared to methoxy groups. For example, ethyl 2-chloropropionate derivatives () are more reactive in nucleophilic substitutions than their methoxy counterparts .

- Ester vs. Amide Linkages : Ethyl 3-(2-chloro-2-oxoethoxy)benzoate’s ester group is more hydrolytically labile than the amide in 2-(2-ethoxy-2-oxoacetamido)benzoic acid (). This lability makes esters preferable in prodrug design, whereas amides are stable in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.